(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[45]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves a multi-step process. One common method includes the reaction of a suitable precursor with a diol under acidic conditions to form the spirocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific biological effects.
Properties
Molecular Formula |
C21H22O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C21H22O2/c1-16-9-8-14-21(15-16)22-19(17-10-4-2-5-11-17)20(23-21)18-12-6-3-7-13-18/h2-7,10-13,15,19-20H,8-9,14H2,1H3/t19-,20-/m1/s1 |
InChI Key |
LHWYJBWBPUKSOH-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC2(CCC1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2(CCC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.